

L-Cysteine-13C3,15N: A Technical Guide to its Application in Quantitative Proteomics

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Compound of Interest

Compound Name: L-Cysteine-13C3,15N

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **L-Cysteine-13C3,15N**, a stable isotope-labeled amino acid, and its applications in the field of quantitative proteomics. We delve into the core principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and explore the unique advantages of using labeled cysteine for studying specific biological processes, particularly in the realm of redox proteomics. This document includes a detailed experimental protocol for a typical Cysteine-SILAC workflow, a representative quantitative data set, and a visualization of a key signaling pathway regulated by cysteine oxidation, providing researchers with the foundational knowledge to incorporate this powerful technique into their workflows.

Introduction to L-Cysteine-13C3,15N

L-Cysteine-13C3,15N is a non-radioactive, stable isotope-labeled form of the amino acid L-cysteine. In this molecule, the three carbon atoms of the cysteine backbone are replaced with the heavy isotope Carbon-13 (^{13}C), and the nitrogen atom of the amino group is replaced with the heavy isotope Nitrogen-15 (^{15}N). This isotopic enrichment results in a predictable mass shift compared to its natural, "light" counterpart, without altering its chemical properties. This key characteristic makes it an invaluable tool for quantitative mass spectrometry-based proteomics.

Chemical and Physical Properties:

Property	Value
Chemical Formula	$\text{H}^{13}\text{C}_3\text{H}_7^{15}\text{NO}_2\text{S}$
Molecular Weight	125.13 g/mol
Isotopic Purity	Typically ≥ 99 atom % ^{13}C ; ≥ 98 atom % ^{15}N
Appearance	White to off-white solid
Solubility	Soluble in water

Core Application in Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

The primary application of **L-Cysteine- $^{13}\text{C}_3,^{15}\text{N}$** in proteomics is through the SILAC methodology. SILAC is a powerful and accurate technique for the quantitative analysis of thousands of proteins simultaneously. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" labeled amino acids into the entire proteome of one cell population, while a control cell population is grown in a medium containing the natural "light" amino acids.

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are distinguishable by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.

The Unique Advantages of Cysteine-SILAC

While traditional SILAC experiments often utilize labeled arginine and lysine, the use of labeled cysteine offers distinct advantages for specific research questions:

- **Targeted Analysis of Cysteine-Containing Proteins:** Cysteine is a relatively low-abundance amino acid, meaning that a Cysteine-SILAC approach provides a more focused analysis of a specific subset of the proteome. This is particularly advantageous when studying proteins where cysteine residues play a critical functional role.

- **Redox Proteomics:** The thiol group of cysteine is highly susceptible to a variety of oxidative post-translational modifications (PTMs), such as S-nitrosylation, S-glutathionylation, and disulfide bond formation. These modifications are crucial in regulating protein function and cellular signaling in response to oxidative stress. Cysteine-SILAC enables the precise quantification of changes in the redox state of cysteine residues on a proteome-wide scale.
- **Studying Disulfide Bond Dynamics:** By quantifying the abundance of cysteine-containing peptides under reducing and non-reducing conditions, researchers can gain insights into the formation and breakage of disulfide bonds, which are critical for protein structure and stability.

Quantitative Data Presentation

The following table represents a hypothetical quantitative dataset from a Cysteine-SILAC experiment investigating the cellular response to oxidative stress. In this example, cells labeled with "heavy" **L-Cysteine-13C3,15N** were treated with an oxidizing agent, while "light" labeled cells served as the control. The table showcases the kind of data generated, including protein identification, the number of quantified peptides, the calculated fold change (Heavy/Light ratio), and the statistical significance (p-value).

Protein Accession	Gene Name	Number of Peptides Quantified	H/L Ratio (Fold Change)	p-value
P04637	TP53	3	2.5	0.001
P62258	PRDX2	5	3.1	< 0.001
P30048	PRDX3	4	2.8	< 0.001
Q06830	PRDX5	3	2.2	0.005
P10599	CAT	6	1.8	0.01
P04040	SOD1	4	1.5	0.03
P00441	SOD2	5	1.9	0.008
P09211	GSTP1	3	2.1	0.006

Experimental Protocols

This section provides a detailed methodology for a typical Cysteine-SILAC experiment for quantitative redox proteomics.

Cell Culture and Metabolic Labeling

- **Media Preparation:** Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that are deficient in L-cysteine.
 - "Light" Medium: Supplement the cysteine-deficient medium with natural L-cysteine.
 - "Heavy" Medium: Supplement the cysteine-deficient medium with **L-Cysteine-13C3,15N**.
- **Cell Adaptation:** Culture two separate populations of cells in the "light" and "heavy" media, respectively. To ensure complete incorporation of the labeled amino acid, cells should be passaged for at least five to six doublings.
- **Incorporation Check (Optional but Recommended):** After several passages, harvest a small sample of cells from the "heavy" population, extract proteins, and analyze by mass spectrometry to confirm near-complete incorporation (>97%) of **L-Cysteine-13C3,15N**.

Experimental Treatment and Cell Harvesting

- **Treatment:** Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, exposure to oxidative stress) to the "heavy" labeled cell population. The "light" labeled population will serve as the untreated control.
- **Harvesting:** After the desired treatment period, harvest both the "light" and "heavy" cell populations separately. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.

Protein Extraction, Digestion, and Mass Spectrometry

- **Cell Lysis:** Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
- **Sample Mixing:** Combine equal amounts of protein from the "light" and "heavy" lysates.
- **Protein Digestion:** Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
- **Mass Spectrometry:** Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

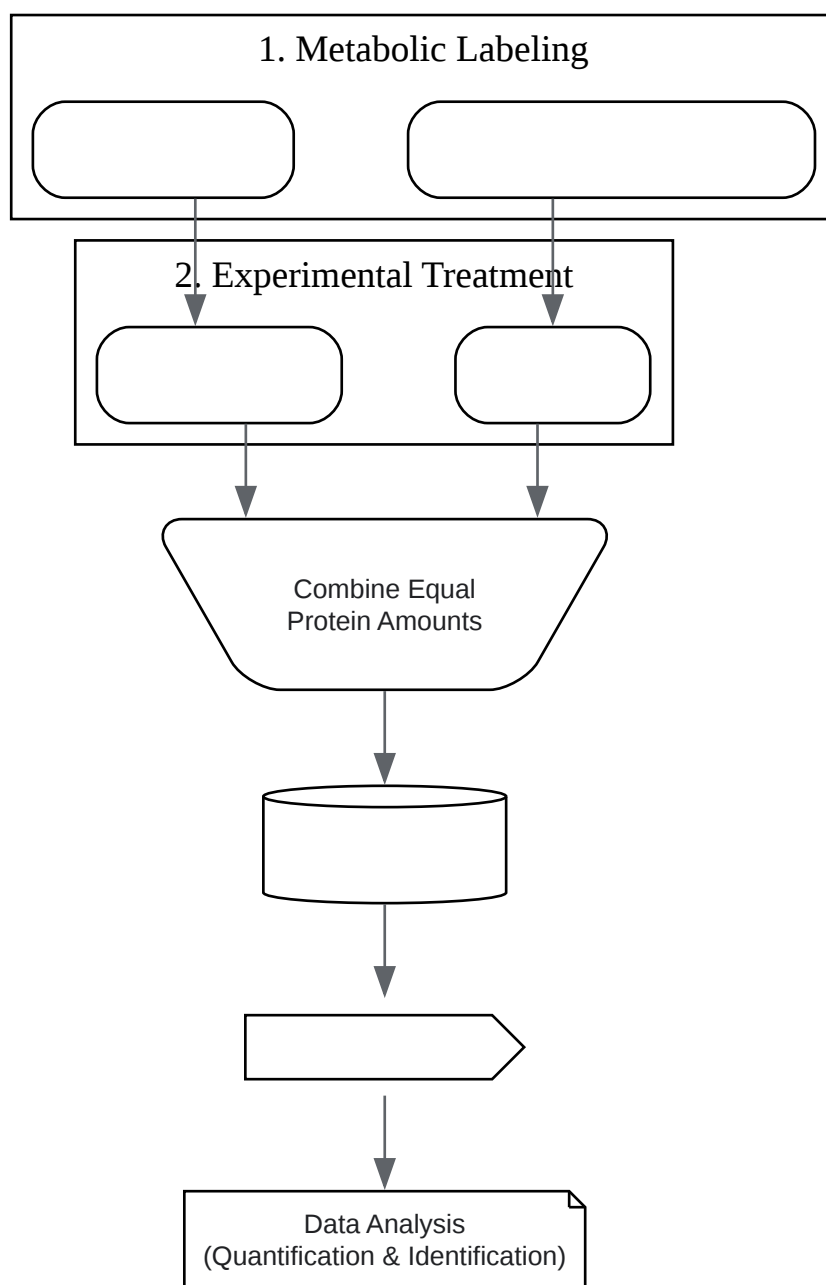
Data Analysis

- **Peptide Identification and Quantification:** Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the "light" and "heavy" peptide pairs based on their mass difference and signal intensities.
- **Data Normalization and Statistical Analysis:** Normalize the data to account for any mixing errors and perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Cysteine-SILAC Experimental Workflow

The following diagram illustrates the key steps in a Cysteine-SILAC experiment for quantitative proteomics.



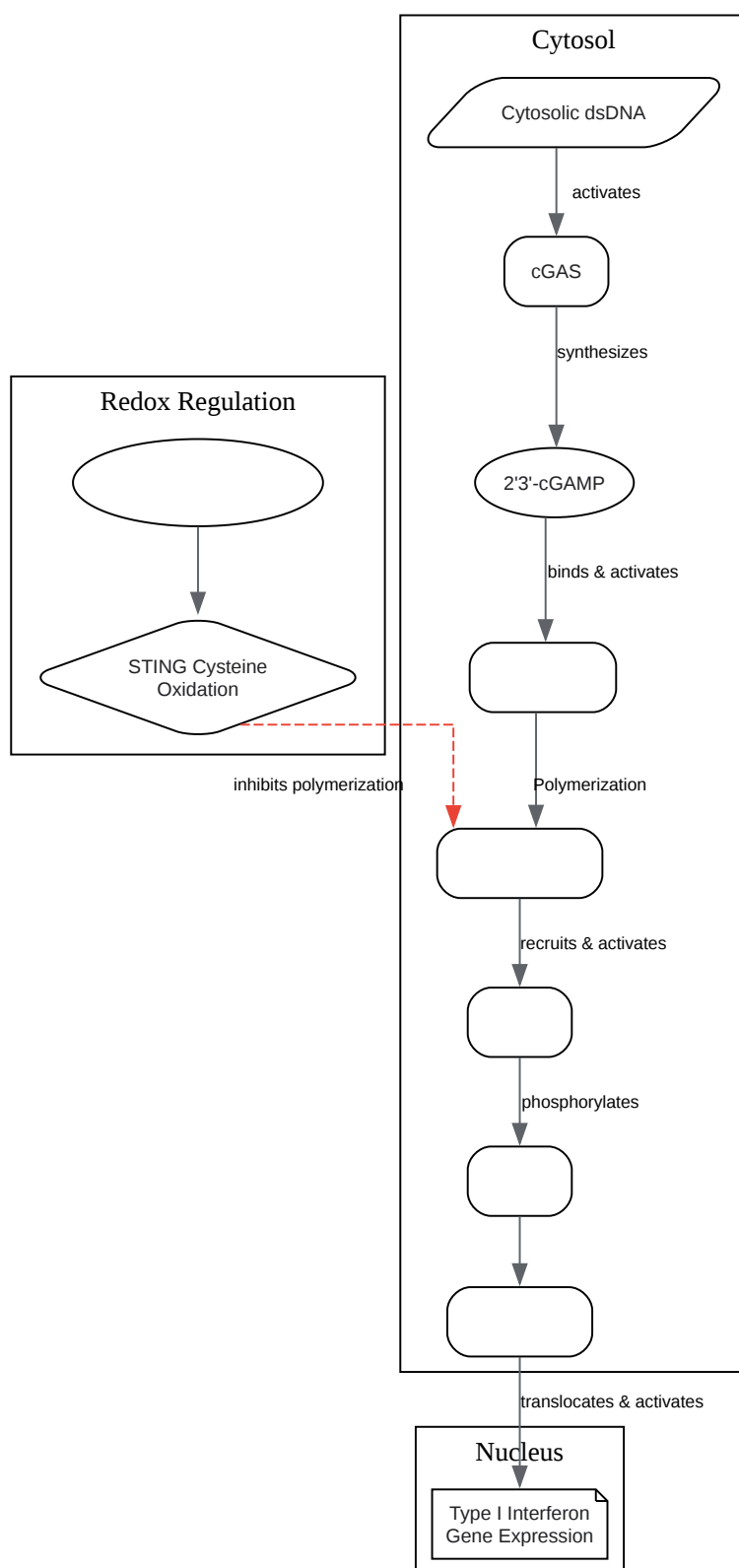
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Cysteine-SILAC Experimental Workflow Diagram

Regulation of the STING Signaling Pathway by Cysteine Oxidation

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells

and initiating an antiviral response. Recent studies have shown that the activity of the STING protein is regulated by the oxidation of specific cysteine residues. The following diagram illustrates a simplified model of the STING signaling pathway and highlights the regulatory role of cysteine oxidation.



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STING Signaling Pathway and Redox Regulation

Conclusion

L-Cysteine-13C3,15N is a powerful tool for researchers in proteomics, offering a targeted approach to quantitative analysis, particularly in the burgeoning field of redox biology. The Cysteine-SILAC methodology enables the precise measurement of changes in the abundance and modification status of cysteine-containing proteins, providing valuable insights into a wide range of biological processes and disease states. This technical guide serves as a foundational resource for scientists and drug development professionals looking to leverage the capabilities of **L-Cysteine-13C3,15N** in their research endeavors.

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